molecular formula C14H9FO4 B567700 2-(2-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1355247-36-7

2-(2-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No. B567700
M. Wt: 260.22
InChI Key: DNUOREFJMRMMKI-UHFFFAOYSA-N
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Description

The compound “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” is a type of aromatic carboxylic acid, which are commonly used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” are not available, similar compounds are often synthesized through various organic reactions, including cyclization and condensation .


Molecular Structure Analysis

The molecular structure of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would likely include aromatic rings (due to the phenyl groups), carboxylic acid groups, and a fluorine atom .


Chemical Reactions Analysis

The chemical reactions of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as UV-Vis absorption and fluorescence spectroscopy .

Scientific Research Applications

Applications in Organic Electronics

2-(2-Carboxyphenyl)-5-fluorobenzoic acid finds applications in the field of organic electronics. Tan et al. (2016) demonstrated the use of halobenzoics, including fluorobenzoic acid derivatives, in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This modification significantly improved the conductivity of PEDOT:PSS, making it suitable for use as a transparent anode in high-efficiency ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Role in Nucleophilic Aroylation

In the realm of synthetic organic chemistry, fluorobenzoic acid derivatives are involved in nucleophilic aroylation processes. Suzuki et al. (2008) investigated the catalytic use of N-heterocyclic carbene in the nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Conformational Analysis

The fluorobenzoic acid derivatives are also studied for their conformational dynamics. Silla et al. (2013) analyzed aminofluorobenzoic acids to understand the influence of F···HO hydrogen bond and other interactions on the conformational isomerism of these compounds (Silla, Cormanich, Rittner, & Freitas, 2013).

Use in Photonic and Electronic Devices

Fluorobenzoic acid derivatives are used in the development of photonic and electronic devices. For instance, Li et al. (2018) designed and synthesized a benzothiazole-based aggregation-induced emission luminogen using 2-(2-carboxyphenyl)-5-fluorobenzoic acid, demonstrating its application in the sensitive detection of physiological pH in biosamples and neutral water samples (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).

Synthesis of Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound is utilized for synthesizing intermediates. Guo, Yu, and Su (2020) described a continuous-flow process for the production of pharmaceutical intermediates, specifically highlighting the efficient activation of carboxylic acid derivatives of fluorobenzoic acid (Guo, Yu, & Su, 2020).

Exploration in Molecular Chemistry

Mouttaki, Nanny, and McInerney (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, providing insights into the initial steps of the metabolism of aromatic acids in an anaerobic environment (Mouttaki, Nanny, & McInerney, 2008).

Safety And Hazards

The safety and hazards associated with “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .

properties

IUPAC Name

2-(2-carboxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUOREFJMRMMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742762
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyphenyl)-5-fluorobenzoic acid

CAS RN

1355247-36-7
Record name [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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